Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 886767-09-5
VCID: VC2714334
InChI: InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F
Molecular Formula: C15H21FN2O2
Molecular Weight: 280.34 g/mol

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

CAS No.: 886767-09-5

VCID: VC2714334

Molecular Formula: C15H21FN2O2

Molecular Weight: 280.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate - 886767-09-5

Description

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives. It features a tert-butyl group and a fluorophenyl moiety attached to a piperazine ring, contributing to its unique chemical and biological properties. The compound's molecular formula is C₁₅H₂₁FN₂O₂, with a molecular weight of approximately 280.34 g/mol .

Synthesis

The synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-fluorophenyl amine. The procedure can be optimized for yield and purity by adjusting factors such as solvent choice, concentration of reactants, and reaction time.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its properties and enhancing its biological activity.

Reaction TypeDescription
OxidationIntroduction of oxygen-containing functional groups using oxidizing agents.
ReductionRemoval of oxygen or addition of hydrogen using reducing agents.
SubstitutionFormation of new bonds and functional groups using halogens and nucleophiles.

Biological Activity and Applications

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate exhibits potential biological activities, primarily through interactions with neurotransmitter receptors. It may modulate activities at serotonin receptors, which are critical in managing anxiety and depression. Additionally, it has shown potential as an antimicrobial agent, similar to other piperazine derivatives.

Biological ActivityDescription
Neuropharmacological EffectsModulation of serotonin receptors, influencing mood regulation and anxiety.
Antimicrobial ActivityPotential inhibition of bacterial protein synthesis.

Research Findings

Research indicates that compounds similar to tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate may influence pathways related to neurotransmission, potentially impacting conditions such as anxiety or depression. Preliminary studies suggest that this compound has a binding affinity for dopamine receptors, indicating potential applications in treating neurological disorders.

CAS No. 886767-09-5
Product Name Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Molecular Formula C15H21FN2O2
Molecular Weight 280.34 g/mol
IUPAC Name tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
Standard InChIKey UKJBVZKYQVUUHE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F
PubChem Compound 71298764
Last Modified Aug 16 2023

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